Cas no 890764-06-4 (3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine)

3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazol-5-amine, 3-(3-methoxyphenyl)-1-phenyl-
- 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine
- EN300-30549
- AKOS000126912
- G41096
- Z300089510
- 5-(3-METHOXYPHENYL)-2-PHENYLPYRAZOL-3-AMINE
- 890764-06-4
-
- MDL: MFCD00114186
- Inchi: InChI=1S/C16H15N3O/c1-20-14-9-5-6-12(10-14)15-11-16(17)19(18-15)13-7-3-2-4-8-13/h2-11H,17H2,1H3
- InChI Key: JOSMETGXYNXIKO-UHFFFAOYSA-N
- SMILES: COC1=CC=CC(=C1)C2=NN(C(=C2)N)C3=CC=CC=C3
Computed Properties
- Exact Mass: 265.121512110Da
- Monoisotopic Mass: 265.121512110Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 53.1Ų
3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-30549-2.5g |
3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine |
890764-06-4 | 95.0% | 2.5g |
$650.0 | 2025-02-19 | |
Enamine | EN300-30549-0.05g |
3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine |
890764-06-4 | 95.0% | 0.05g |
$77.0 | 2025-02-19 | |
Enamine | EN300-30549-1.0g |
3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine |
890764-06-4 | 95.0% | 1.0g |
$331.0 | 2025-02-19 | |
1PlusChem | 1P019LQF-250mg |
3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine |
890764-06-4 | 95% | 250mg |
$257.00 | 2024-04-20 | |
A2B Chem LLC | AV26887-500mg |
3-(3-Methoxyphenyl)-1-phenyl-1h-pyrazol-5-amine |
890764-06-4 | 100% | 500mg |
$307.00 | 2024-04-19 | |
Aaron | AR019LYR-10g |
3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine |
890764-06-4 | 95% | 10g |
$1986.00 | 2024-07-18 | |
1PlusChem | 1P019LQF-1g |
3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine |
890764-06-4 | 95% | 1g |
$471.00 | 2024-04-20 | |
1PlusChem | 1P019LQF-10g |
3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine |
890764-06-4 | 95% | 10g |
$1825.00 | 2024-04-20 | |
Aaron | AR019LYR-50mg |
3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine |
890764-06-4 | 95% | 50mg |
$131.00 | 2025-03-29 | |
Aaron | AR019LYR-100mg |
3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine |
890764-06-4 | 95% | 100mg |
$182.00 | 2025-03-29 |
3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine Related Literature
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Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
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Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
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Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
Additional information on 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine
Introduction to 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine (CAS No. 890764-06-4) and Its Emerging Applications in Chemical Biology
3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, identified by the chemical identifier CAS No. 890764-06-4, is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyrazole class, a scaffold that has been widely explored for its diverse biological activities and potential therapeutic applications. The structural features of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, particularly the presence of methoxy and phenyl substituents, contribute to its unique chemical properties and biological interactions, making it a promising candidate for further investigation.
The pyrazole core is a privileged structure in medicinal chemistry, known for its ability to modulate various biological pathways. The introduction of electron-donating groups such as the methoxy moiety in the 3-position of the phenyl ring enhances the compound's solubility and bioavailability, which are critical factors in drug design. Additionally, the phenyl group in the 1-position provides further steric and electronic modulation, allowing for fine-tuning of its pharmacological effects.
Recent studies have highlighted the potential of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine as a lead compound in the development of novel therapeutic agents. Its structural motif has been found to interact with multiple targets, including enzymes and receptors involved in inflammatory responses, neurodegenerative diseases, and cancer. The compound's ability to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been particularly well-documented, suggesting its utility in managing conditions associated with oxidative stress and inflammation.
In addition to its anti-inflammatory properties, 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has shown promise in preclinical studies as a potential treatment for neurodegenerative disorders. The pyrazole scaffold is known to cross the blood-brain barrier, enabling it to reach central nervous system targets. Research indicates that this compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative damage in neuronal cells. These findings have opened new avenues for exploring its role in conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine involves multi-step organic reactions that highlight the synthetic versatility of pyrazole derivatives. The introduction of the methoxy group at the 3-position of the phenyl ring is achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The subsequent coupling of the phenyl group at the 1-position is typically performed using palladium-catalyzed reactions, ensuring high regioselectivity and yield. These synthetic strategies underscore the importance of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine as a versatile building block for further derivatization and drug development.
The pharmacokinetic profile of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has been thoroughly evaluated in preclinical models. Studies have demonstrated that it exhibits favorable oral bioavailability and moderate metabolic stability, making it suitable for systemic administration. The compound's half-life and distribution characteristics suggest that it can reach target tissues at effective concentrations over an extended period. These pharmacokinetic properties are essential for optimizing dosing regimens and minimizing side effects in clinical settings.
One of the most intriguing aspects of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is its potential role as a scaffold for structure-based drug design. Computational modeling studies have been employed to understand its interactions with biological targets at an atomic level. These studies have revealed that the compound binds to pockets on enzymes and receptors with high affinity, suggesting that it can be engineered to enhance binding affinity or selectivity. Such insights are invaluable for designing next-generation drugs with improved efficacy and reduced toxicity.
The growing interest in 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-am ine has led to several ongoing clinical trials investigating its therapeutic potential in various diseases. Preliminary results from these trials have been promising, showing that it can modulate disease progression without significant adverse effects. The compound's ability to target multiple pathways simultaneously makes it an attractive candidate for combination therapies, where it could be paired with other drugs to achieve synergistic effects.
In conclusion, 3-(3-methoxyphenyl)-1-ph enyl - 1 H - py raz ol - 5 - am ine (CAS No. 890764 - 06 - 4) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features, combined with its demonstrated biological activities, make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.
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